3-{[(4-Chlorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Description
3-{[(4-Chlorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid (IUPAC name) is a thiophene-based compound with the molecular formula C₁₁H₈ClNO₄S₂ and a molecular weight of 317.758 g/mol . Its structure features a thiophene ring substituted with a carboxylic acid group at position 2 and a sulfonamide-linked 4-chlorophenyl group at position 2. The compound has a purity >90% (MDL: MFCD12558701) and is characterized by its ChemSpider ID 7994170 . The 4-chlorophenyl group contributes to its electronic and steric properties, making it a candidate for pharmacological and material science applications.
Properties
IUPAC Name |
3-[(4-chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4S2/c12-7-1-3-8(4-2-7)19(16,17)13-9-5-6-18-10(9)11(14)15/h1-6,13H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSMKLIYYYGIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=C(SC=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Chlorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur under basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Chlorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-{[(4-Chlorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-{[(4-Chlorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may act by inhibiting enzymes or receptors through its sulfonamide group, which can form strong interactions with active sites. The thiophene ring can also participate in π-π stacking interactions, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Structural and Functional Variations
The biological and chemical properties of thiophene derivatives are highly dependent on substituents attached to the core thiophene ring. Below is a comparison of key analogs:
| Compound | Substituents/Modifications | Molecular Weight (g/mol) | Key Findings |
|---|---|---|---|
| 3-{[(4-Chlorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid (Parent compound) | -SO₂NH-(4-ClC₆H₄) at position 3; -COOH at position 2 | 317.758 | Baseline structure; biological activity not explicitly reported in evidence. |
| 5-(4-Chlorophenyl)-3-[pyrrolo-triazolo-pyrimidinyl]thiophene-2-carboxylic acid (19b) | -SO₂NH-(4-ClC₆H₄) replaced with pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine | ~550 (estimated) | Higher anticancer activity than doxorubicin ; potent against Gram± bacteria. |
| 3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid | -CN at position 4; -SMe at position 5 | 309.8 | No biological data; cyano and methylthio groups may enhance reactivity. |
| 3-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid | -SO₂NH-(4-ClC₆H₄) replaced with -SO₂NH₂-(4-ClC₆H₄) (sulfamoyl vs. sulfonamide) | ~330 (estimated) | Antibacterial activity likely due to sulfamoyl group’s hydrogen-bonding capacity. |
| 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid | -NH₂ at position 3; no sulfonamide group | 253.71 | Simpler structure; amino group may improve solubility but reduce stability. |
| 3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid | -SO₂N(CH₃)-(4-ClC₆H₄) (N-methylation of sulfonamide) | 331.80 | Increased lipophilicity; potential for enhanced membrane permeability. |
Key Research Findings
Anticancer Activity: Compound 19b (pyrrolo-triazolo-pyrimidine substituent) exhibited 2–3-fold higher anticancer activity than doxorubicin in vitro, attributed to its heterocyclic extension, which enhances DNA intercalation or kinase inhibition . Ethyl 5-(4-chlorophenyl)-3-[N-(2,6-dimethoxypyrimidin-4-yl)-4-(carbamothioyl) amino-benzenesulfonamide]thiophene-2-carboxylate (4b) showed comparable growth inhibition to doxorubicin, suggesting the carbamothioyl group improves target binding .
Antibacterial Activity :
- Compounds with triazole or pyrrolopyrimidine moieties (e.g., 19b , 19c , 6b ) demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria. The 4-chlorophenyl group synergizes with heterocyclic substituents to disrupt bacterial cell walls .
Electronic Effects: Fluorophenyl analogs (e.g., 5-(4-fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid) showed reduced activity compared to chlorophenyl derivatives, highlighting the importance of electron-withdrawing chloro groups for target affinity .
Amino-substituted analogs (e.g., ) may exhibit higher solubility but lower metabolic stability due to oxidative degradation risks .
Biological Activity
3-{[(4-Chlorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid is a complex organic compound that incorporates a thiophene ring, a carboxylic acid group, and a sulfonamide moiety. This unique structural configuration contributes to its diverse biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₈ClNO₄S₂
- Molecular Weight : Approximately 317.77 g/mol
- Structural Features :
- Thiophene ring
- Carboxylic acid group
- Sulfonamide group attached to a chlorophenyl moiety
The biological activity of 3-{[(4-Chlorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid is primarily attributed to its interaction with specific biomolecules:
- Beta-Lactamase Inhibition : The compound has been shown to inhibit beta-lactamase enzymes, which are crucial in antibiotic resistance. This inhibition enhances the efficacy of beta-lactam antibiotics, making it a candidate for combating resistant bacterial strains .
- Cell Signaling Modulation : It influences various cellular pathways, including those involved in inflammatory responses. Research indicates that it modulates gene expression related to inflammation, suggesting potential anti-inflammatory properties .
Antimicrobial Activity
Research has demonstrated that 3-{[(4-Chlorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid exhibits significant antimicrobial effects against various pathogens:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to Strong |
| Escherichia coli | Moderate |
| Bacillus subtilis | Moderate |
| Salmonella typhi | Strong |
In vitro studies have shown that the compound displays a minimum inhibitory concentration (MIC) comparable to or better than standard antibiotics like ciprofloxacin .
Anti-inflammatory Properties
The compound has been observed to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases. Studies have indicated that it can significantly reduce markers of inflammation in cellular models .
Anticancer Potential
Preliminary studies suggest that 3-{[(4-Chlorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. The exact mechanisms are under investigation but may involve modulation of cell cycle regulators and apoptosis-related proteins .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study conducted on various derivatives of thiophene compounds revealed that those similar to 3-{[(4-Chlorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid exhibited superior antibacterial activity against resistant strains of bacteria compared to traditional antibiotics .
- Anti-inflammatory Mechanisms : Another research project focused on the anti-inflammatory properties demonstrated that treatment with this compound led to a significant decrease in tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-induced macrophages, indicating its potential as an anti-inflammatory agent.
- Anticancer Activity Assessment : In vitro assays showed that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating promising therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
